molecular formula C21H25N5O3 B2386575 1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941974-83-0

1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2386575
CAS No.: 941974-83-0
M. Wt: 395.463
InChI Key: VXQVDEJFYXSDFU-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its unique substituents, which include a piperidine ring and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the piperidine and phenylethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps might include crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane. Substitution reactions typically result in the replacement of one functional group with another, such as a halide with an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory therapies.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenylethyl group is not commonly found in other purine derivatives, potentially offering unique interactions and applications.

Properties

IUPAC Name

1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-phenacylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-8-7-11-25(12-14)20-22-18-17(19(28)24(3)21(29)23(18)2)26(20)13-16(27)15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVDEJFYXSDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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